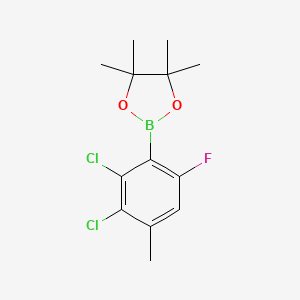

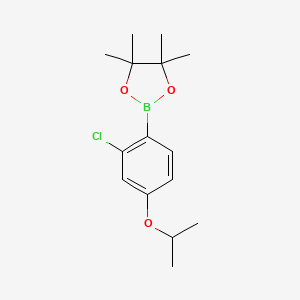

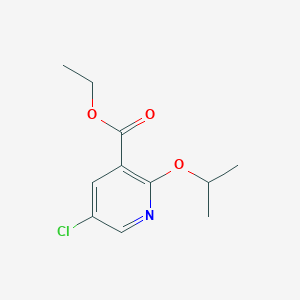

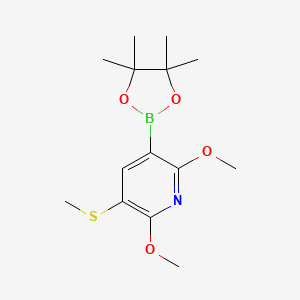

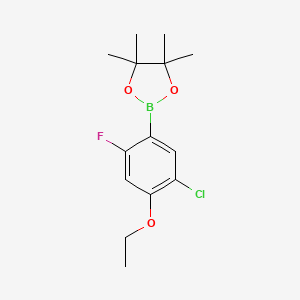

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester: is an organoboron compound that belongs to the class of boronic esters. These compounds are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. The presence of chloro, ethoxy, and fluoro substituents on the phenyl ring makes this compound unique and potentially useful in various chemical transformations.

Analyse Biochimique

Biochemical Properties

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic molecules . This compound interacts with palladium catalysts during the transmetalation step of the Suzuki–Miyaura reaction, facilitating the formation of new carbon-carbon bonds. Additionally, this compound can undergo protodeboronation, a process that involves the removal of the boron moiety, further expanding its utility in synthetic chemistry .

Cellular Effects

For instance, boronic esters have been shown to interact with reactive oxygen species (ROS), leading to changes in cellular metabolism and oxidative stress responses

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with various biomolecules. In the context of Suzuki–Miyaura coupling reactions, this compound binds to palladium catalysts, facilitating the transmetalation process that leads to the formation of new carbon-carbon bonds . Additionally, the protodeboronation of this compound involves a radical mechanism, where the boron moiety is removed, allowing for further functionalization of the molecule .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its application in biochemical research. This compound is known for its stability under standard storage conditions, typically at -20°C

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that boronic esters can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Boronic esters are known to participate in various metabolic processes, including oxidation and conjugation reactions

Transport and Distribution

Boronic esters are generally known to interact with various transporters and binding proteins, influencing their localization and accumulation within cells

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 5-chloro-4-ethoxy-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.

Protodeboronation: Under certain conditions, the boronic ester group can be removed through protodeboronation, leading to the formation of the corresponding phenyl derivative.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Catalysts such as copper or nickel complexes, along with hydrogen sources, are used for this reaction.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.

Protodeboronation: Corresponding phenyl derivatives.

Applications De Recherche Scientifique

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Employed in catalytic processes to form carbon-carbon bonds.

Biology and Medicine:

Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.

Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.

Industry:

Material Science: Utilized in the development of advanced materials with specific properties.

Agriculture: Potential use in the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.

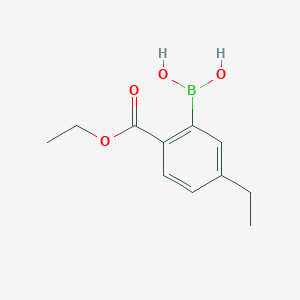

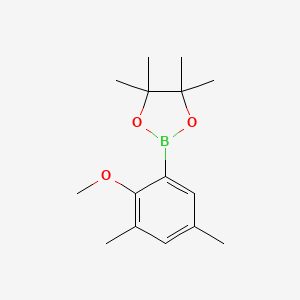

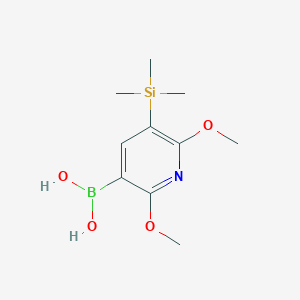

Comparaison Avec Des Composés Similaires

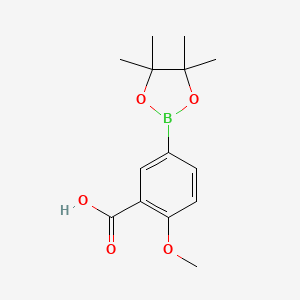

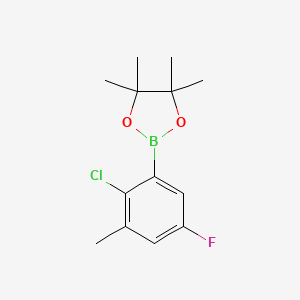

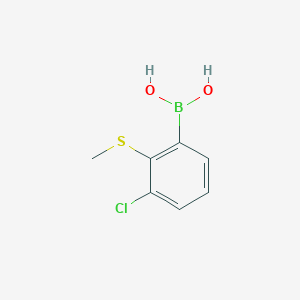

- 4-Carboxy-2-fluorophenylboronic acid pinacol ester

- Phenylboronic acid pinacol ester

- 4-Methoxyphenylboronic acid pinacol ester

Comparison:

- Uniqueness: The presence of chloro, ethoxy, and fluoro substituents on the phenyl ring makes 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester unique compared to other boronic esters. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions.

- Reactivity: The specific substituents on the phenyl ring can affect the electronic properties of the compound, potentially leading to different reactivity patterns compared to similar compounds.

Propriétés

IUPAC Name |

2-(5-chloro-4-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BClFO3/c1-6-18-12-8-11(17)9(7-10(12)16)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOJQZBOSUXGIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.